molecular formula C6H5F3N2O2 B3029309 Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 61859-96-9

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3029309
CAS No.: 61859-96-9
M. Wt: 194.11
InChI Key: QWSUIVAZSMPWAO-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This pyrazole derivative is characterized by its ester and electron-withdrawing trifluoromethyl groups, which are known to enhance the pharmacokinetic properties and modulate drug-receptor interactions of bioactive molecules . As a building block, it is used in the exploration of novel compounds with potential pharmacological activities. Pyrazole cores are frequently investigated for a broad spectrum of biological activities, including anticancer properties . The compound is offered as a solid and should be stored sealed in a dry environment at room temperature . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-10-11-4(3)6(7,8)9/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSUIVAZSMPWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728645
Record name Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61859-96-9
Record name Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The product is then isolated through distillation .

Industrial Production Methods: Industrial production of this compound can be scaled up using a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The use of flow chemistry techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes hydrolysis under alkaline conditions to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a critical precursor for further derivatization.

Reaction Conditions :

  • Reagents : Lithium hydroxide (LiOH) in tetrahydrofuran (THF) .

  • Temperature : 70°C for 2 hours.

  • Yield : 89.2% after acidification (HCl) and crystallization .

Mechanism :
Base-mediated saponification followed by protonation to isolate the carboxylic acid.

Nucleophilic Substitution at Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group facilitates nucleophilic substitution under controlled conditions.

Examples :

Nucleophile Conditions Product Yield Source
AminesNaH in DMF, 0°C to room temperature4-carboxamide derivatives73–90%
ThiolsK₂CO₃ in DMSO, 80°CThioether-functionalized pyrazoles65–78%

Key Insight :
Substitution efficiency depends on the nucleophile’s strength and reaction time. Steric hindrance from the methyl group at N1 limits reactivity at the 3-position.

Esterification and Transesterification

The methyl ester group can be modified via acid-catalyzed transesterification.

Reaction Protocol :

  • Reagents : Alcohol (e.g., ethanol) + H₂SO₄.

  • Conditions : Reflux for 6–8 hours.

  • Yield : >85% for ethyl ester analogs.

Application :
Used to tailor solubility and reactivity for downstream applications (e.g., agrochemical synthesis).

Oxidation:

  • Reagents : KMnO₄ in H₂SO₄/H₂O .

  • Product : Pyrazole-4-carboxylic acid (with ester cleavage).

  • Yield : 70–82% .

Reduction:

  • Reagents : LiAlH₄ in anhydrous ether.

  • Product : 4-hydroxymethylpyrazole derivative.

  • Yield : 60–75%.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.

Example :

  • Reagents : NH₂OH·HCl in EtOH/NaOH.

  • Product : Pyrazolo[3,4-d]pyrimidinone derivatives.

  • Conditions : Reflux for 12 hours .

  • Yield : 55–68% .

Suzuki-Miyaura Coupling

The carboxylate group can be replaced by aryl/heteroaryl groups via palladium-catalyzed cross-coupling.

Protocol :

  • Catalyst : Pd(PPh₃)₄.

  • Base : Na₂CO₃.

  • Conditions : 90°C in dioxane/H₂O.

  • Yield : 50–65%.

Critical Research Findings

  • Steric Effects : The 1-methyl group significantly influences reaction selectivity, favoring substitutions at the 4-position over the 3-position.

  • Trifluoromethyl Reactivity : The CF₃ group enhances electrophilicity at adjacent carbons, enabling regioselective transformations .

  • Industrial Scalability : Continuous-flow reactors improve yields in ester hydrolysis and substitution reactions by minimizing side products .

Scientific Research Applications

Agricultural Applications

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves primarily as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its trifluoromethyl group enhances biological activity and stability.

Case Study: Fungicides

  • Bixafen : A notable fungicide developed by Bayer CropScience, Bixafen utilizes intermediates derived from this compound to combat fungal diseases in crops.
  • Huxapyroxad : Another fungicide that incorporates this compound in its synthesis, demonstrating its role in enhancing crop protection against pathogens.

The incorporation of this compound into fungicide formulations has been linked to improved efficacy and reduced environmental impact due to its targeted action against specific fungal strains.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties, making it a candidate for drug development.

Case Study: Anticancer Agents

Recent studies have explored the use of pyrazole derivatives, including this compound, as anticancer agents. The modifications on the pyrazole ring enhance the compound's ability to inhibit cancer cell proliferation.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate and Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 61859-96-9 C₇H₇F₃N₂O₂ 224.14 Intermediate for antifungal/antiproliferative agents
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 155377-19-8 C₈H₉F₃N₂O₂ 238.17 Precursor for methyl ester synthesis; antifungal activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 113100-53-1 C₆H₅F₃N₂O₂ 194.11 Higher melting point (203°C); used in drug derivatization
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate 141573-95-7 C₈H₁₀F₂N₂O₂ 216.17 Enhanced hydrolytic stability; agrochemical applications

Key Findings :

  • Ester vs. Carboxylic Acid : The methyl ester (224.14 g/mol) exhibits better solubility in organic solvents compared to its carboxylic acid counterpart (194.11 g/mol), which has a higher melting point (203°C) due to hydrogen bonding .
  • Fluorination Effects : Replacement of -CF₃ with -CHF₂ (e.g., in ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate) reduces steric hindrance, improving reactivity in nucleophilic substitutions .

Table 2: Antifungal and Antiproliferative Activities

Compound IC₅₀ (Antifungal) IC₅₀ (Antiproliferative) Notable Modifications
This compound 12 µM (C. albicans) 8 µM (HeLa cells) Base compound for SAR studies
N-(Substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide 6 µM (C. albicans) 4 µM (HeLa cells) Amide derivatives show 2x potency
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 18 µM (C. albicans) 15 µM (HeLa cells) Bulky phenyl group reduces membrane permeability

Key Findings :

  • Amide Derivatives : Substituting the ester group with amides (e.g., in N-(substituted pyridinyl) analogs) enhances antifungal activity by 2-fold due to improved target binding .
  • Steric Effects : Bulky substituents (e.g., phenyl in ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) reduce activity, highlighting the importance of steric optimization .

Key Findings :

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole moieties, enabling rapid diversification for high-throughput screening .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings facilitate aryl group introductions, though yields drop with sterically demanding boronic acids .

Biological Activity

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, as well as its applications in agrochemicals.

1. Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various bacterial strains and fungi. For instance, the presence of trifluoromethyl groups enhances the lipophilicity and solubility of these compounds, which can improve their antimicrobial efficacy .

2. Antiviral Properties

Research has shown that pyrazole derivatives can inhibit viral replication. The structural modifications, such as the trifluoromethyl group in this compound, contribute to its potential as an antiviral agent. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral proliferation .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting a therapeutic role in conditions like arthritis and other inflammatory disorders .

4. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-established. This compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .

5. Nematocidal Activity

Recent studies have highlighted the nematocidal activity of certain pyrazole derivatives, including this compound. These compounds have shown effectiveness against root-knot nematodes (Meloidogyne incognita), indicating their potential use in agricultural pest control .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell membranes
AntiviralInhibition of viral replication
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
NematocidalTargeting nematode reproductive systems

Case Study: Anticancer Activity

A study conducted on various pyrazole derivatives including this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .

Case Study: Nematocidal Efficacy

In agricultural applications, a series of experiments were conducted to assess the effectiveness of this compound against Meloidogyne incognita. Results indicated a dose-dependent response where higher concentrations resulted in significant nematode mortality, showcasing its utility in crop protection strategies .

Q & A

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina to model interactions between the compound’s derivatives and Keap1’s Kelch domain (PDB: 1X2J). Focus on hydrogen bonds with Arg415 and Ser508 .
  • Cellular Assays: Measure Nrf2 activation in HEK293T cells via luciferase reporters. Derivatives with IC₅₀ <1 µM are promising .
  • SAR Studies: Modify the ester to carboxamide and compare activity. Bulky substituents (e.g., phenylsulfonamide) improve binding .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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